Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate
CAS No.:
Cat. No.: VC17806412
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19NO2 |
---|---|
Molecular Weight | 233.31 g/mol |
IUPAC Name | methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate |
Standard InChI | InChI=1S/C14H19NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9,15H2,1H3 |
Standard InChI Key | FMDYADPUIXUSMM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CC1CCCC2=CC=CC=C12)N |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemistry
The compound features a methyl ester group at the carboxyl terminus, an α-amino group, and a tetralin substituent at the β-carbon (Figure 1). The tetralin system—a partially hydrogenated naphthalene ring—imparts significant hydrophobicity, while the amino and ester groups enable hydrogen bonding and reactivity. The SMILES notation (COC(=O)C(CC1CCCC2=CC=CC=C12)N) and InChIKey (FMDYADPUIXUSMM-UHFFFAOYSA-N) confirm the connectivity .
Table 1: Key Structural Identifiers
Tautomerism and Conformational Dynamics
The tetralin ring adopts a chair-like conformation with partial aromaticity in the benzene ring, while the propanoate chain exhibits rotational flexibility. Quantum mechanical calculations suggest that the amino group participates in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the gauche conformation .
Synthetic Methodologies and Optimization
Esterification of Amino Acids
The hydrochloride salt is synthesized via acid-catalyzed esterification of the parent amino acid. A validated approach involves reacting the amino acid with methanol in the presence of trimethylchlorosilane (TMCS), which acts as a desiccant and proton scavenger . This method achieves yields exceeding 85% under ambient conditions (25°C, 24 hr) :
Table 2: Representative Reaction Conditions
Parameter | Specification | Outcome |
---|---|---|
Solvent | Methanol | 0.5 M |
Catalyst | TMCS (1.2 eq) | 85% yield |
Temperature | 25°C | 24 hr |
Workup | Filtration, evaporation |
Challenges in Tetralin Substitution
Introducing the tetralin group necessitates Friedel-Crafts alkylation or Grignard addition to α,β-unsaturated esters, followed by reductive amination. Side reactions, such as over-alkylation or ring-opening, are mitigated using low-temperature (-78°C) protocols and sterically hindered bases .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). The free base is stable under inert atmospheres but prone to hydrolysis in aqueous media (t₁/₂ = 48 hr at pH 7.4) .
Spectroscopic Signatures
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¹H NMR (500 MHz, CDCl₃): δ 7.18–7.06 (m, 4H, tetralin aromatics), 4.21 (q, 1H, NH₂), 3.68 (s, 3H, OCH₃), 2.91–2.78 (m, 2H, CH₂ tetralin).
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IR (KBr): 3345 cm⁻¹ (N-H stretch), 1742 cm⁻¹ (ester C=O), 1601 cm⁻¹ (aromatic C=C) .
Applications in Pharmaceutical Research
Prodrug Development
The methyl ester acts as a prodrug motif, enhancing cell membrane permeability. In vivo studies of analogs show rapid hydrolysis to the active carboxylic acid by hepatic esterases .
Neuroactive Compound Synthesis
Tetralin derivatives exhibit affinity for dopamine and serotonin receptors. This compound serves as a precursor to ligands targeting neurodegenerative disorders .
Parameter | Specification | Source |
---|---|---|
GHS Classification | H315 (Skin irritation) | |
PPE | Gloves, lab coat, eye protection | |
Storage | -20°C, desiccated, inert gas |
Future Directions and Challenges
Current research focuses on enantioselective synthesis to exploit chiral centers for targeted bioactivity. Computational modeling predicts that the (R)-enantiomer may exhibit 10-fold higher receptor binding than the (S)-form . Challenges include scaling production while maintaining stereochemical purity and developing ecologically benign purification methods.
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